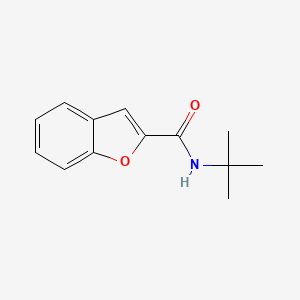

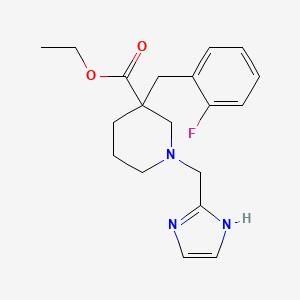

4-nitro-N-(2-oxo-2-phenylethyl)benzamide

Vue d'ensemble

Description

4-nitro-N-(2-oxo-2-phenylethyl)benzamide is a benzamide derivative with notable interest due to its structural complexity and potential applications in various fields of chemistry and materials science. The presence of nitro and amide functional groups offers distinctive chemical reactivity and physical properties.

Synthesis Analysis

The synthesis of benzamide derivatives, including those similar to 4-nitro-N-(2-oxo-2-phenylethyl)benzamide, typically involves condensation reactions, nitration, and amide formation processes. For example, the synthesis of N-{[(4-nitrophenyl)amino]methyl}benzamide from (benzamidomethyl)triethylammonium chloride and 4-nitroaniline in aqueous media showcases a method that could be adapted for synthesizing related compounds (Buzarevski, Mikhova, & Popovski, 2014).

Molecular Structure Analysis

The crystal structure of benzamide derivatives, including those with nitro substituents, provides insight into their molecular arrangement and intermolecular interactions. For instance, the crystal structure of 2-nitro-N-(4-nitrophenyl)benzamide reveals an orthorhombic space group with specific unit cell dimensions and dihedral angles between aromatic rings, indicating the spatial arrangement of functional groups and overall molecular geometry (Saeed, Hussain, & Flörke, 2008).

Chemical Reactions and Properties

Benzamide derivatives undergo a variety of chemical reactions, including electrophilic substitution, nucleophilic acyl substitution, and hydrogen bonding interactions. The presence of nitro groups can significantly affect the reactivity, leading to specific reaction pathways such as nitrosoamide decomposition, which can be an intermediate step in synthesizing other compounds (White, 2003).

Physical Properties Analysis

The physical properties of benzamide derivatives are influenced by their molecular structure. Crystallographic studies reveal information about the lattice dimensions, hydrogen bonding patterns, and crystal packing, which are critical for understanding the material's stability, solubility, and melting point. For example, the analysis of 4-Bromo-N-(2-nitrophenyl)benzamide provides data on its crystal packing and hydrogen bonding, contributing to its physical property profile (Moreno-Fuquen, Azcárate, & Kennedy, 2014).

Chemical Properties Analysis

The chemical properties of benzamide derivatives, such as reactivity towards various reagents, stability under different conditions, and interaction with biological molecules, are of significant interest. Studies on similar compounds have shown a range of biological activities, underlining the importance of the nitro and amide functionalities in determining chemical behavior (Saeed et al., 2015).

Applications De Recherche Scientifique

Crystal Structure Analysis

- The study by Saeed et al. (2008) focused on the synthesis and crystal structure determination of 2-Nitro-N-(4-nitrophenyl)benzamide, a compound closely related to 4-nitro-N-(2-oxo-2-phenylethyl)benzamide. They characterized it using spectroscopy and elemental analysis, and determined its crystal structure through single-crystal X-ray diffraction data. This kind of analysis is crucial for understanding the molecular geometry and potential applications of such compounds.

Corrosion Inhibition

- Mishra et al. (2018) conducted a study on synthesis, characterization, and corrosion inhibition studies of N-Phenyl-benzamide derivatives on mild steel in acidic conditions. Their results showed that nitro substituents like those in 4-nitro-N-(2-oxo-2-phenylethyl)benzamide can influence corrosion inhibition efficiency, providing insights into the protective applications of these compounds in industrial settings.

Antimicrobial Properties

- Ertan et al. (2007) explored the synthesis and biological evaluation of new N-(2-hydroxy-4(or 5)-nitro/aminophenyl)benzamides and phenylacetamides as antimicrobial agents. Their findings highlighted the potential of nitrobenzamide derivatives in combating various bacterial and fungal infections, indicating the pharmaceutical relevance of compounds like 4-nitro-N-(2-oxo-2-phenylethyl)benzamide.

Polymer Synthesis

- Lee and Kim (2002) reported on the synthesis of poly(arylene ether amide)s containing CF3 groups using a nucleophilic nitro displacement reaction. Their research opens avenues for utilizing nitrobenzamide derivatives in polymer chemistry, particularly in creating materials with specific thermal and solubility properties.

Anticancer Research

- Ulus et al. (2013) investigated novel acridine and bis acridine sulfonamides with inhibitory activity against carbonic anhydrase isoforms, which are relevant in cancer research. This study demonstrates the potential of nitrobenzamide derivatives in developing new anticancer agents.

Propriétés

IUPAC Name |

4-nitro-N-phenacylbenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12N2O4/c18-14(11-4-2-1-3-5-11)10-16-15(19)12-6-8-13(9-7-12)17(20)21/h1-9H,10H2,(H,16,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JGBSDGVWGWUGED-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)CNC(=O)C2=CC=C(C=C2)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

284.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[(3R*,4R*)-4-(4-morpholinylmethyl)-1-(3-thienylacetyl)-3-pyrrolidinyl]methanol](/img/structure/B5626373.png)

![9-[(4-methyl-1,2,5-oxadiazol-3-yl)acetyl]-2-(2-pyridin-4-ylethyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5626389.png)

![7-(tetrahydro-2H-pyran-4-yl)-2-(2H-1,2,3-triazol-2-ylacetyl)-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B5626393.png)

![3-phenyl-N-[5-(4-pyridinyl)-1,3,4-thiadiazol-2-yl]acrylamide](/img/structure/B5626400.png)

![1-methyl-5-[(1-methyl-1H-indol-3-yl)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5626438.png)

![N-methyl-N-[2-(pyrrolidin-1-ylmethyl)benzyl]-2,3,4,5-tetrahydro-1-benzoxepine-4-carboxamide](/img/structure/B5626448.png)

![N,N,1-trimethyl-3-[(E)-2-phenylvinyl]-1H-1,2,4-triazol-5-amine](/img/structure/B5626454.png)

![N-[2-(dimethylamino)ethyl]-2-phenyl-4-quinolinecarboxamide](/img/structure/B5626455.png)